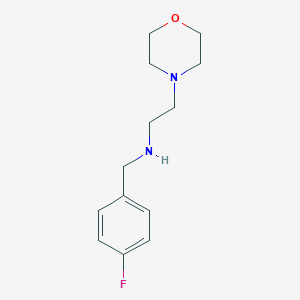

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDOLGPRWKKECN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234167 |

Source

|

| Record name | N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626209-48-1 |

Source

|

| Record name | N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626209-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

This guide provides a comprehensive, technically detailed protocol for the synthesis of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is approached through a robust and widely applicable method: reductive amination. This document offers not just a series of steps, but a deeper understanding of the chemical principles and practical considerations that ensure a successful synthesis.

Introduction: The Significance of N-Substituted Amines

N-substituted amines, such as (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine, are prevalent scaffolds in a vast array of biologically active molecules. The morpholine moiety is a common feature in many approved drugs, valued for its ability to improve physicochemical properties like solubility and metabolic stability. The fluorobenzyl group is also a key pharmacophore, often used to enhance binding affinity to biological targets. The combination of these structural features in the target molecule makes it a valuable building block for the synthesis of novel therapeutic agents.

Synthetic Strategy: Reductive Amination

The most direct and efficient route for the synthesis of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine is the reductive amination of 4-fluorobenzaldehyde with 2-morpholinoethanamine. This two-step, one-pot reaction is a cornerstone of amine synthesis in organic chemistry.[1][2] The process involves the initial formation of a Schiff base (imine) intermediate from the condensation of the aldehyde and the primary amine. This intermediate is then reduced in situ to the desired secondary amine using a suitable reducing agent.

The overall transformation is depicted below:

Sources

Unveiling the Therapeutic Potential of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine: A Technical Guide to Elucidating its Biological Activity

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of the novel compound, (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine. Due to a lack of direct biological data for this specific molecule, this document outlines a strategic, structure-guided approach to investigate its potential therapeutic activities. Drawing from extensive research on analogous chemical structures, we posit that this compound is a strong candidate for activity as either a protein kinase inhibitor or a sigma receptor modulator. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven methodologies to thoroughly characterize its biological profile, from initial in vitro screening to in vivo efficacy models. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols to establish a robust understanding of the compound's mechanism of action, potency, and potential therapeutic applications.

Introduction: A Structure-Based Rationale for Investigation

The chemical architecture of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine presents a compelling case for its potential as a bioactive agent. The molecule is comprised of three key pharmacophores: a 4-fluorobenzyl group, an ethylamine linker, and a morpholine ring. Analysis of existing pharmacological data for compounds containing these moieties provides a strong rationale for prioritizing the investigation of its activity at two primary target classes: protein kinases and sigma receptors.

The morpholine ring is a well-established privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and modulate pharmacokinetic properties. For instance, a bromo-analogue of the topic compound is utilized as an intermediate in the synthesis of kinase inhibitors for cancer therapy[1]. Furthermore, the morpholine moiety is a common feature in drugs targeting the central nervous system (CNS), where it can improve brain permeability and solubility[2].

The N-benzyl-ethylamine scaffold is also prevalent in centrally acting agents. For example, N-benzyl phenethylamines have been explored as agonists for serotonin receptors[3]. This, combined with the known CNS activity of many sigma receptor ligands, suggests that (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine may interact with this receptor class. Sigma-1 receptors, in particular, are implicated in a range of neurological and psychiatric disorders, making them an attractive therapeutic target[4][5].

Given these structural precedents, this guide will provide a dual-pronged investigative approach to systematically evaluate the biological activity of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine as both a potential kinase inhibitor and a sigma receptor ligand.

Physicochemical Properties and Synthesis

While detailed experimental data for (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine is not publicly available, its basic properties can be found under CAS Number 626209-48-1[6]. A plausible synthetic route can be extrapolated from procedures for analogous compounds, such as the synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine[7][8]. A general synthetic scheme would likely involve the reaction of 4-fluorobenzylamine with a suitably activated 2-morpholin-4-yl-ethyl derivative.

Investigative Workflow: From Target Identification to In Vivo Validation

The following sections detail a comprehensive and logical workflow for the biological characterization of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine. This workflow is designed to first identify and characterize its primary molecular target(s) through in vitro assays, followed by an assessment of its effects in cellular and whole-organism models.

Caption: Workflow for the MTT cell viability and proliferation assay.

In Vivo Evaluation: From Animal Models to Preclinical Insights

The final stage of preclinical evaluation involves assessing the compound's efficacy, pharmacokinetics, and safety in animal models. The choice of model will depend on the identified biological target.

In Vivo Models for Kinase Inhibitors

Xenograft models are the gold standard for evaluating the in vivo efficacy of potential anti-cancer agents.[2][9][10][11][12]

Experimental Protocol: Subcutaneous Xenograft Mouse Model [9][11]

-

Tumor Implantation: Subcutaneously implant human cancer cells (selected based on the in vitro kinase inhibition profile) into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Compound Administration: Randomize the mice into treatment and control groups. Administer (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

In Vivo Models for Sigma Receptor Ligands

Given the role of sigma receptors in the CNS, behavioral models in rodents are appropriate for assessing the in vivo effects of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine.[4][13]

Experimental Protocol: Mouse Model of Neuropathic Pain [13]

-

Induction of Neuropathy: Surgically induce neuropathic pain in mice, for example, through chronic constriction injury (CCI) of the sciatic nerve.

-

Behavioral Testing: Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.

-

Compound Administration: Administer the test compound to the mice.

-

Post-treatment Assessment: Re-evaluate mechanical allodynia at various time points after compound administration to determine its analgesic effect.

Other relevant behavioral tests for CNS-active compounds include the elevated plus-maze for anxiety and the forced swim test for depression-like behavior.[14][15][16] Continuous home cage monitoring can also provide valuable insights into potential CNS effects.[17]

Conclusion: Charting a Path Forward

This technical guide provides a robust and scientifically rigorous framework for the comprehensive biological evaluation of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine. By systematically progressing from in vitro target identification and characterization to cell-based functional assays and finally to in vivo efficacy and safety models, researchers can build a comprehensive profile of this novel compound. The insights gained from these studies will be critical in determining its therapeutic potential and guiding its future development as a potential kinase inhibitor for oncology indications or as a sigma receptor modulator for CNS disorders.

References

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

-

Romero, L., et al. (2022). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Molecules, 27(9), 2899. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Hirota, M., et al. (2021). Multikinase-Inhibitor Screening in Drug-resistant Osteosarcoma Patient-derived Orthotopic Xenograft Mouse Models Identifies the Clinical Potential of Regorafenib. Cancer Genomics & Proteomics, 18(5), 637-643. [Link]

-

Rock, M., et al. (2022). Rodent home cage monitoring for preclinical safety pharmacology assessment: results of a multi-company validation evaluating nonclinical and clinical data from three compounds. Frontiers in Pharmacology, 13, 989598. [Link]

-

Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Van Looy, T., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Biomedicines, 10(5), 1135. [Link]

-

Little, P., et al. (2013). CNS Evaluation in Rodent Toxicity Studies. Toxicologic Pathology, 41(6), 903-904. [Link]

-

Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved from [Link]

-

Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161-171. [Link]

-

Rowland, M. A., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 6, 88. [Link]

-

Al-Ghananeem, A. M., & Hough, L. B. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 987-1002. [Link]

-

Ablordeppey, S. Y., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 2.7.1-2.7.16. [Link]

-

De Luca, C., et al. (2020). Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents. International Journal of Molecular Sciences, 21(18), 6659. [Link]

-

Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2696. [Link]

-

Wahlsten, D., et al. (2014). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 8, 26. [Link]

-

Morales-Lázaro, S. L., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Takeda, K., et al. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 150(2), 119-120. [Link]

-

Hong, W. C., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1845. [Link]

-

Mishra, A. K., et al. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 11, 462. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. Retrieved from [Link]

- Google Patents. (2001). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

-

MySkinRecipes. (n.d.). (4-Bromo-benzyl)-(2-morpholin-4-yl-ethyl)-amine. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-N-methyl[2-(4-nitrophenyl)ethyl]amine. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-N-methylethanolamine. Retrieved from [Link]

-

PubChem. (n.d.). (+)-Benzylphenethylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzylphenethylamine. Retrieved from [Link]

-

Braden, M. R., et al. (2007). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 50(23), 5693-5701. [Link]

Sources

- 1. (4-Bromo-benzyl)-(2-morpholin-4-yl-ethyl)-amine [myskinrecipes.com]

- 2. Multikinase-Inhibitor Screening in Drug-resistant Osteosarcoma Patient-derived Orthotopic Xenograft Mouse Models Identifies the Clinical Potential of Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. prepchem.com [prepchem.com]

- 8. 112914-13-3 | 2-Aminomethyl-4-(4-fluorobenzyl)morpholine - Moldb [moldb.com]

- 9. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. asianjpr.com [asianjpr.com]

- 15. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Structured evaluation of rodent behavioral tests used in drug discovery research [frontiersin.org]

- 17. Rodent home cage monitoring for preclinical safety pharmacology assessment: results of a multi-company validation evaluating nonclinical and clinical data from three compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

A Hypothesis-Driven Approach for Drug Development Professionals

Preamble: The Investigative Framework

The compound (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine represents a novel chemical entity with significant therapeutic potential, yet its mechanism of action remains unelucidated in publicly accessible literature. This guide, intended for researchers, scientists, and drug development professionals, takes a hypothesis-driven approach to investigate its pharmacological profile. By deconstructing its core structural motifs—the 4-fluorobenzyl group and the morpholine-containing side chain—we can infer a probable mechanism of action and outline a rigorous experimental strategy for its validation. This document serves as a roadmap for the systematic investigation of this promising compound.

Structural and Physicochemical Analysis

The structure of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine combines two key pharmacophores:

-

The Morpholine Ring: A versatile heterocyclic motif frequently incorporated into bioactive molecules to improve physicochemical properties and confer specific pharmacological activities. The morpholine moiety is a common feature in drugs targeting the central nervous system (CNS) and in kinase inhibitors.[1][2][3][4][5] Its presence can enhance aqueous solubility and metabolic stability, and it can act as a crucial interaction point with biological targets.[1][4]

-

The 4-Fluorobenzyl Group: The introduction of a fluorine atom to a benzyl ring can significantly modulate a compound's properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.[6][7] Furthermore, fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby enhancing pharmacokinetic profiles.[8][9]

The combination of these two moieties suggests a compound designed to interact with specific biological targets, potentially within the CNS or in signaling pathways regulated by kinases.

The Primary Hypothesis: A Kinase Inhibitor with CNS Activity

Based on the structural analysis, we hypothesize that (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine functions as a kinase inhibitor , potentially with activity against kinases involved in neurological or oncological signaling pathways. The morpholine ring is a well-established pharmacophore in numerous approved and experimental kinase inhibitors.[1][5] The 4-fluorobenzyl group can enhance the binding affinity to the ATP-binding pocket of kinases.[6]

An alternative, yet plausible, hypothesis is that the compound targets G-protein coupled receptors (GPCRs) or monoamine transporters within the CNS, given the prevalence of the morpholine moiety in CNS-active drugs.[2][3]

Experimental Elucidation of the Mechanism of Action

A systematic, multi-tiered approach is required to test our primary hypothesis and fully characterize the mechanism of action.

Tier 1: Broad Target Screening and In Vitro Profiling

The initial step is to perform a broad screen to identify the primary biological targets.

A high-throughput screen against a comprehensive panel of human kinases is the most direct way to test our primary hypothesis.

Experimental Protocol: Luminescence-Based Kinase Assay

-

Compound Preparation: Prepare a 10 mM stock solution of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine in 100% DMSO. Perform serial dilutions to create a concentration range for IC50 determination.

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the specific kinase to each well and incubate for 10 minutes at room temperature.

-

Initiation of Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. Incubate at 30°C for 60 minutes.

-

ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

| ... | ... |

This table will be populated with experimental data.

To explore the possibility of CNS activity, a receptor binding screen against a panel of common CNS targets (dopamine, serotonin, adrenergic, muscarinic, and histamine receptors) is recommended.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate bound from unbound radioligand using filtration.

-

Detection: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][12]

Data Presentation: Receptor Binding Affinity Profile

| Receptor Target | Ki (nM) |

| Dopamine D2 | Value |

| Serotonin 5-HT2A | Value |

| Alpha-1 Adrenergic | Value |

| ... | ... |

This table will be populated with experimental data.

Tier 2: Cellular Signaling Pathway Analysis

Once a primary target or a class of targets is identified, the next step is to investigate the compound's effect on cellular signaling pathways.

Experimental Workflow: Cellular Signaling Analysis

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprems.com [ijprems.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Receptor-Ligand Binding Assays [labome.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel chemical entity, (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine. In the absence of extensive empirical data for this specific molecule, this document leverages predictive modeling based on its constituent fragments—4-fluorobenzylamine and N-(2-aminoethyl)morpholine—alongside established quantitative structure-property relationship (QSPR) methodologies. Key parameters critical for early-stage drug development, including ionization constant (pKa), lipophilicity (logP), aqueous solubility, and chemical stability, are discussed in detail. Furthermore, this guide outlines robust, field-proven experimental protocols for the empirical determination of these properties, establishing a framework for systematic characterization. The insights presented herein are intended to guide researchers, medicinal chemists, and drug development professionals in anticipating the behavior of this molecule in biological systems and in designing rational development strategies.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from discovery to a viable therapeutic is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, thereby influencing its efficacy, safety, and dosing regimen.[1] A meticulous and early-stage evaluation of properties such as acidity/basicity (pKa), lipophilicity (logP), and solubility provides a critical roadmap for lead optimization and formulation development.[2]

The subject of this guide, (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine, is a compound of interest with structural motifs commonly found in centrally active agents. The morpholine ring, in particular, is a prevalent scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility and metabolic stability.[1][3] This document serves as a foundational resource, presenting predicted physicochemical data and outlining the requisite experimental workflows to validate these predictions and build a comprehensive profile of the molecule.

Chemical Identity and Structure

-

IUPAC Name: N-(4-fluorobenzyl)-2-(morpholin-4-yl)ethan-1-amine[4]

-

Molecular Formula: C₁₃H₁₉FN₂O[4]

-

Molecular Weight: 238.30 g/mol [4]

-

Chemical Structure:

Caption: Structure of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine.

Predicted Physicochemical Properties

Due to the novelty of the compound, the following physicochemical parameters are predicted based on computational models and data from structurally related analogs. These values provide a preliminary assessment to guide initial experimental design.

| Property | Predicted Value | Significance in Drug Development |

| pKa | Basic pKa₁: ~9.0-9.5 (secondary amine)Basic pKa₂: ~7.5-8.0 (morpholine nitrogen) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| logP | 1.5 - 2.5 | Indicates lipophilicity and the tendency to partition into membranes; a key factor in permeability and CNS penetration. |

| Aqueous Solubility | Moderately soluble | Affects dissolution rate and bioavailability. Low solubility can hinder formulation and in vivo studies. |

Ionization Constant (pKa)

The molecule possesses two basic nitrogen centers: the secondary amine and the tertiary amine within the morpholine ring. The secondary amine, being an alkylamine, is expected to have a higher pKa, while the morpholine nitrogen's pKa will be influenced by the electron-withdrawing effect of the oxygen atom.[3] Accurate pKa determination is crucial as the ionization state at physiological pH (typically 7.4) dictates the molecule's charge, which in turn influences its interaction with biological membranes and protein targets.[5]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, reflecting its lipophilicity.[6] The predicted logP suggests that the compound has a balanced hydrophilic-lipophilic character. This is a favorable attribute for oral drug candidates, as it often correlates with good membrane permeability without excessive non-specific binding or poor solubility.[6]

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and is influenced by factors such as molecular weight, lipophilicity, and crystal lattice energy.[2] While the morpholine moiety is expected to confer some degree of hydrophilicity, the overall solubility will be a balance with the more lipophilic fluorobenzyl group. Kinetic solubility assays are often employed in early discovery to rapidly assess this parameter.[7][8]

Experimental Protocols for Physicochemical Characterization

To move beyond prediction and establish an empirical foundation, the following standardized protocols are recommended.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10]

3.1.1. Methodology

-

Preparation of Solutions:

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]

-

Titration:

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the titration curve.[11]

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP/logD by Shake-Flask Method

The shake-flask method is the "gold standard" for determining lipophilicity.[12][13] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

3.2.1. Methodology

-

Phase Preparation:

-

Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[6][12]

-

Partitioning:

-

Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS.

-

Shake the mixture vigorously for a set period (e.g., 2 hours) to allow for equilibrium to be reached.[14]

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Quantification:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation: The logD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Kinetic Aqueous Solubility

Kinetic solubility assays are high-throughput methods used to estimate the solubility of a compound from a DMSO stock solution, which is relevant for many in vitro screening assays.[2][15]

3.3.1. Methodology (Nephelometric Assay)

-

Preparation:

-

Assay Plate Setup:

-

Incubation and Measurement:

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Caption: Workflow for kinetic solubility determination by nephelometry.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation pathways and establishing the intrinsic stability of a molecule.[16][17] These studies are critical for developing stability-indicating analytical methods and for informing formulation and packaging decisions.[17][18]

Rationale and Approach

The molecule is subjected to conditions more severe than those used for accelerated stability testing.[16] The goal is to achieve a target degradation of 5-20%.[19]

Recommended Stress Conditions

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C). This can reveal lability of ether linkages or other acid-sensitive functional groups.[18]

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature. Amide or ester groups, if present, would be susceptible.

-

Oxidative Degradation: 3% H₂O₂ at room temperature. This tests for susceptibility to oxidation, particularly at electron-rich sites like the amine nitrogens.[19]

-

Thermal Degradation (Dry Heat): Exposure to high temperatures (e.g., 80°C) in the solid state to assess thermal lability.[18]

-

Photostability: Exposure to light according to ICH Q1B guidelines to identify any light-sensitive properties.

Analytical Monitoring

The degradation process should be monitored at various time points using a stability-indicating HPLC method, typically with UV and mass spectrometric detection, to separate the parent compound from its degradants and to aid in their structural elucidation.

Conclusion and Future Directions

The physicochemical profile of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine, as predicted by computational methods, suggests a molecule with promising drug-like properties, including balanced lipophilicity and the potential for adequate aqueous solubility. However, these predictions must be substantiated by rigorous experimental validation. The protocols outlined in this guide provide a robust framework for determining the key parameters of pKa, logD, and kinetic solubility.

Furthermore, a thorough investigation of the compound's chemical stability through forced degradation studies is a critical next step. The insights gained from these comprehensive characterization studies will be invaluable for guiding subsequent lead optimization efforts, informing formulation strategies, and ultimately, advancing the development of this promising chemical entity.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- protocols.io. (2024). LogP / LogD shake-flask method.

- Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- Creative Bioarray.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. Current Opinion in Chemical Biology.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- ACD/Labs. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- Huynh-Ba, K. (2020). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

- Vračko, M., & Gasteiger, J. (2010). Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society.

- Organic Chemistry Portal. Benzylamines.

- Encyclopedia.pub. (2022).

- ResearchGate. (2021). (PDF) LogP / LogD shake-flask method v1.

- ResearchGate. (2018). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2.

- CD Formulation.

- Ràfols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Wikipedia. Benzylamine.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- Avdeef, A. (2011).

- ResearchGate. (2018).

- PubChem. Benzylamine.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).

- ACS Publications. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A.

- Popović, G., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.

- Semantic Scholar. (2012).

- Sigma-Aldrich. N-(4-Fluorobenzyl)-2-(4-morpholinyl)ethanamine AldrichCPR.

- ChemicalBook. (2024).

- HETEROCYCLES. (1994). AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE.

- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.

- PubMed. (1998). Reliable assessment of logP of compounds of pharmaceutical relevance.

- ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.

- ChemicalBook. N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine) Product Description.

- PubChem. 4-Fluorobenzylamine.

- ChemBK. (2024). 1-[4-(4-fluorobenzyl)morpholin-2-yl]methanamine.

- Benchchem. Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.

- PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Chongqing Yingsikai Pharmaceutical Co., Ltd. 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine.

- Enamine. Design and synthesis of morpholine analogues.

- Moldb. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine CAS No.: 112914-13-3.

- Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(4-Fluorobenzyl)-2-(4-morpholinyl)ethanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. jove.com [jove.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 19. pharmtech.com [pharmtech.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of Morpholine Derivatives

Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in modern medicinal chemistry.[1] Its prevalence in a wide array of approved drugs and clinical candidates stems from its unique physicochemical properties. The presence of a weakly basic nitrogen atom often enhances aqueous solubility and allows for favorable interactions with biological targets, while the ether oxygen can act as a hydrogen bond acceptor.[2][3] Furthermore, the morpholine moiety can improve the pharmacokinetic profile of a drug molecule, contributing to better absorption, distribution, metabolism, and excretion (ADME) properties.[1][3] This guide will provide an in-depth exploration of the key therapeutic targets of morpholine derivatives, detailing their mechanisms of action, relevant clinical applications, and the experimental workflows used for their identification and validation.

Established Therapeutic Targets of Morpholine-Containing Drugs

A significant number of clinically successful drugs incorporate the morpholine scaffold. These compounds exert their therapeutic effects by modulating the activity of a diverse range of biological targets.

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The morpholine moiety is a common feature in many kinase inhibitors, where it often contributes to binding affinity and selectivity.[4]

Epidermal Growth Factor Receptor (EGFR)

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[5][6] The morpholine group in Gefitinib enhances its solubility and contributes to its binding to the ATP-binding site of the EGFR kinase domain.[5] This inhibition blocks downstream signaling pathways, such as the Ras-MAPK and PI3K/Akt pathways, leading to the suppression of tumor cell proliferation and induction of apoptosis.[5][7]

Table 1: Approved Morpholine-Containing Kinase Inhibitors

| Drug Name | Target Kinase | Therapeutic Indication |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | Breast Cancer |

| Canertinib | Pan-ErbB | Various Cancers (Investigational) |

Phosphoinositide 3-Kinase (PI3K) / Mammalian Target of Rapamycin (mTOR)

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a frequent event in many human cancers. Several morpholine-containing compounds have been developed as inhibitors of PI3K and/or mTOR. For instance, PKI-587, a dual PI3K/mTOR inhibitor containing a morpholino-triazine scaffold, has shown potent anti-tumor activity and is currently in clinical trials.[8][9] The morpholine group in these inhibitors often occupies a specific pocket in the ATP-binding site of the kinases, contributing to their potency and selectivity.[8]

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/mTOR pathway by morpholine derivatives.

Bacterial Ribosomes

Linezolid, an oxazolidinone antibiotic, contains a morpholine ring and is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[10][11][12] Its unique mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.[10][13] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[10][11] This action is distinct from other protein synthesis inhibitors, which typically act at later stages of elongation.[12] The morpholine ring of linezolid is metabolized via oxidation.[11]

Neurotransmitter Transporters and Receptors

The morpholine scaffold is present in several drugs that target the central nervous system (CNS).[2]

Norepinephrine Reuptake Transporter (NET)

Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of clinical depression.[14][15] The morpholine ring is a key structural feature of reboxetine.[16] By blocking the norepinephrine transporter, reboxetine increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[14][17]

Neurokinin-1 (NK1) Receptor

Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor and is used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[18][19] Substance P is the natural ligand for the NK1 receptor, and its binding in the brain's vomiting center triggers the emetic reflex.[20] Aprepitant, which contains a morpholine moiety, blocks the binding of substance P to the NK1 receptor, thereby preventing this reflex.[19][20][21]

Table 2: Approved Morpholine-Containing CNS-Active Drugs

| Drug Name | Target | Therapeutic Indication |

| Reboxetine | Norepinephrine Transporter (NET) | Depression |

| Viloxazine | Norepinephrine Transporter (NET) | ADHD |

| Aprepitant | Neurokinin-1 (NK1) Receptor | Nausea and Vomiting |

Emerging Therapeutic Targets for Morpholine Derivatives

The versatility of the morpholine scaffold continues to be exploited in the discovery of novel therapeutic agents for a wide range of diseases.

Enzymes Involved in Neurodegenerative Diseases

Recent research has highlighted the potential of morpholine derivatives in targeting enzymes implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[22][23] These targets include:

-

Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[23]

-

Monoamine Oxidases (MAO-A and MAO-B): Inhibitors of these enzymes can increase the levels of neurotransmitters like dopamine, which is relevant for Parkinson's disease.[23]

-

Secretases (β- and γ-secretase): These enzymes are involved in the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.[3]

Bacterial Drug Resistance Mechanisms

The rise of antibiotic resistance is a major global health threat. Morpholine derivatives are being investigated as potential "antibiotic enhancers" or adjuvants that can overcome resistance mechanisms.[24] Some potential targets in this area include:

-

Penicillin-Binding Protein 2a (PBP2a): In MRSA, PBP2a confers resistance to β-lactam antibiotics. Some morpholine-containing compounds have been shown to interact with an allosteric site on PBP2a, potentially restoring the efficacy of β-lactams.[24]

-

Efflux Pumps: These are membrane proteins that actively pump antibiotics out of the bacterial cell. Morpholine derivatives are being explored for their ability to inhibit efflux pumps like AcrAB-TolC in Gram-negative bacteria.[24]

Ion Channels

Ion channels are emerging as important targets for morpholine-containing compounds.[25] For example, derivatives of the local anesthetic ethercaine, which contain a morpholine moiety, are being investigated for their effects on voltage-gated sodium channels (Nav).[26] Additionally, there is evidence of cross-talk between opioid receptors and acid-sensing ion channels (ASICs), suggesting a potential role for morpholine-containing opioid analgesics in modulating ASIC activity.[27]

Experimental Workflows for Target Identification and Validation

The process of identifying and validating a therapeutic target for a novel compound is a critical and multi-step process in drug discovery.[28][29]

Target Identification

Target identification aims to pinpoint the specific molecular entity (e.g., protein, nucleic acid) with which a drug candidate interacts to produce its therapeutic effect.[29]

Phenotype-Based Screening

This approach involves screening a library of compounds in a disease-relevant cellular or organismal model and identifying those that produce a desired phenotypic change.[29] The specific molecular target of the "hit" compounds is then identified in a subsequent step.

Experimental Protocol: Phenotypic Screening for Anti-proliferative Compounds

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a library of morpholine derivatives at various concentrations. Include appropriate positive (e.g., a known cytotoxic drug) and negative (e.g., vehicle control) controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Viability Assay: Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound to determine its potency.

-

Hit Selection: Select the most potent and selective compounds for further target deconvolution studies.

Target-Based Screening

In this approach, a known biological target is used to screen for compounds that modulate its activity.[29]

Experimental Protocol: Kinase Inhibition Assay

-

Assay Setup: In a 384-well plate, add the purified target kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Compound Addition: Add the morpholine derivative to be tested at various concentrations.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay.

-

Data Analysis: Determine the IC50 value for the compound's inhibition of the kinase.

Diagram 2: General Workflow for Drug Target Identification

Caption: Approaches to drug target identification.

Target Validation

Target validation is the process of confirming that modulating the identified target will have the desired therapeutic effect.[30]

Genetic Approaches

-

siRNA/shRNA Knockdown: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to temporarily suppress the expression of the target gene.[30][31] The resulting phenotype can then be observed to see if it mimics the effect of the drug.[30]

-

CRISPR/Cas9 Gene Editing: This technology allows for the permanent knockout or modification of the target gene, providing a more definitive validation of its role.

Experimental Protocol: Target Validation using siRNA

-

siRNA Transfection: Transfect cells with an siRNA specifically designed to target the mRNA of the putative target protein. Include a non-targeting control siRNA.

-

Incubation: Allow the cells to incubate for 48-72 hours to allow for the knockdown of the target protein.

-

Target Engagement Verification: Confirm the knockdown of the target protein using methods like Western blotting or qPCR.

-

Phenotypic Assay: Perform a relevant phenotypic assay (e.g., cell viability, apoptosis assay) to assess the effect of the target knockdown.

-

Comparison: Compare the phenotype of the target-knockdown cells to that of cells treated with the morpholine derivative. A similar phenotype provides strong evidence for target validation.

Biochemical and Biophysical Methods

-

Surface Plasmon Resonance (SPR): This technique can be used to measure the direct binding affinity and kinetics of the compound to the purified target protein.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters of the interaction.

-

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of the target protein in cells upon ligand binding, confirming target engagement in a cellular context.

Conclusion

The morpholine scaffold is a truly privileged structure in drug discovery, contributing to the efficacy and favorable pharmacokinetic properties of a wide range of therapeutic agents. From established targets like protein kinases and bacterial ribosomes to emerging areas such as neurodegenerative enzymes and antibiotic resistance mechanisms, morpholine derivatives continue to offer exciting opportunities for the development of novel medicines. A thorough understanding of the experimental workflows for target identification and validation is crucial for successfully translating these promising compounds into clinically effective therapies.

References

- Vertex AI Search. (2025, October 5). Pharmacology of Linezolid.

- StatPearls. (2024, March 1). Linezolid. NCBI Bookshelf.

- American Family Physician. (2002, February 15). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections.

- National Center for Biotechnology Information. (n.d.). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib.

- MedSchool. (n.d.). Gefitinib | Drug Guide.

- DFW Anesthesia Professionals. (2025, April 28). Aprepitant: Uses and Mechanism of Action.

- Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor.

- StatPearls. (2024, January 11). Aprepitant. NCBI Bookshelf.

- Wikipedia. (n.d.). Gefitinib.

- Wikipedia. (n.d.). Aprepitant.

- Wikipedia. (n.d.). Linezolid.

- Patsnap Synapse. (2024, July 17).

- Patsnap Synapse. (2024, July 17).

- Patsnap Synapse. (2024, July 17).

- ChemicalBook. (2023, September 28). Gefitinib: mechanism of action, pharmacokinetics and side effect.

- Patsnap Synapse. (2024, July 17).

- National Center for Biotechnology Information. (n.d.). Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting.

- Psych Scene Hub. (2022, May 6). What are the Different Types of Antidepressants AND How Do They Work? | Mechanisms of Action.

- ResearchGate. (2025, August 9). Mechanisms of action of reboxetine.

- Bionity. (n.d.). Reboxetine.

- Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- PubMed. (n.d.). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.

- Sci-Hub. (n.d.). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.

- National Center for Biotechnology Information. (n.d.).

- PubMed. (2020).

- ResearchGate. (n.d.).

- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- International Journal of Advanced Research. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.

- PubMed. (2021, February 19). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria.

- CORE. (2016, March 8). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.

- University College London. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (2025, August 6). (PDF)

- National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- PubMed. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- ResearchGate. (2025, August 10). Target Identification and Validation in Drug Discovery: Methods and Protocols | Request PDF.

- PubMed Central. (2024, June 24). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection.

- PubMed. (1988).

- ResearchGate. (n.d.).

- Bio-Rad. (n.d.).

- Technology Networks. (2024, February 15).

- PubMed Central. (n.d.).

- MDPI. (n.d.).

- ResearchGate. (2025, December 15).

- PLOS ONE. (2014, March 20).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gefitinib - Wikipedia [en.wikipedia.org]

- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sci-Hub. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold / Journal of Computer-Aided Molecular Design, 2016 [sci-hub.box]

- 10. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

- 11. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 13. Linezolid - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 15. Reboxetine [bionity.com]

- 16. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 20. Aprepitant - Wikipedia [en.wikipedia.org]

- 21. anesthesiologydfw.com [anesthesiologydfw.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Morphine inhibits acid-sensing ion channel currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 29. bio-rad.com [bio-rad.com]

- 30. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 31. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of the Fluorobenzyl Moiety in Neuropharmacology: A Technical Guide

Abstract

The fluorobenzyl group has emerged as a "privileged" structural motif in modern neuropharmacology, valued by medicinal chemists for its profound and multifaceted influence on the properties of centrally acting drug candidates. Its strategic incorporation is not merely an act of substitution but a deliberate design choice to modulate a spectrum of critical parameters. This technical guide provides an in-depth analysis of the roles of the fluorobenzyl moiety, moving from its fundamental physicochemical impact to its application in advanced therapeutic and diagnostic agents. We will explore how this group enhances metabolic stability, fine-tunes lipophilicity for optimal blood-brain barrier (BBB) penetration, alters electronic properties to improve drug-target interactions, and serves as a versatile vector for ¹⁸F positron emission tomography (PET) imaging. Through detailed mechanistic explanations, field-proven experimental protocols, and illustrative case studies, this guide offers researchers, scientists, and drug development professionals a comprehensive resource for leveraging the unique advantages of the fluorobenzyl group in the rational design of next-generation neurotherapeutics.

Section 1: The Physicochemical Impact of the Fluorobenzyl Group

The introduction of a fluorine atom onto a benzyl ring fundamentally alters the electronic and physical nature of the moiety, providing a powerful tool to tailor a drug candidate's profile for central nervous system (CNS) activity. These changes are subtle yet potent, influencing everything from brain penetration to the precise orientation of the drug in its target's binding pocket.

Modulation of Lipophilicity and Blood-Brain Barrier (BBB) Penetration

A primary hurdle in CNS drug development is ensuring the therapeutic agent can cross the highly selective blood-brain barrier.[1] Lipophilicity, often measured as the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of this passive diffusion.[2] While increasing lipophilicity can enhance membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and non-specific binding.[3]

The substitution of hydrogen with fluorine increases lipophilicity, but the effect is modest and highly dependent on the substitution pattern. This allows for the fine-tuning of a molecule's logP into the optimal range for BBB penetration (typically considered to be a logP between 1.5 and 3.5). The C-F bond is highly polarized, but the fluorine atom's small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and the surrounding electron cloud minimize steric hindrance while subtly altering the molecule's overall hydrophobic surface area.[3] Numerous CNS drugs contain a fluoro-phenyl group, which contributes to their overall pharmacological activity and ability to cross the BBB.[4]

| Substitution Pattern | Typical Change in logP (ΔlogP) | Rationale & Implication for CNS Drugs |

| para-Fluorobenzyl | +0.15 to +0.25 | Modest increase in lipophilicity. Often the preferred position to block metabolic oxidation (see Section 2) while providing a gentle enhancement of membrane permeability. |

| meta-Fluorobenzyl | +0.10 to +0.20 | Similar to para, provides a slight lipophilic boost. The electronic effects can be more pronounced on proximal functional groups. |

| ortho-Fluorobenzyl | +0.05 to +0.15 | Smallest increase in lipophilicity. Can induce significant conformational changes due to steric interactions, potentially favoring a bioactive conformation for receptor binding. |

Table 1: Influence of Fluorine Position on Lipophilicity of a Benzyl Group.

Alteration of pKa and Receptor Interactions

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly influence the pKa of nearby ionizable groups.[3][5] Many CNS drugs are basic amines, which must be partially un-ionized at physiological pH (7.4) to cross the BBB, but protonated to engage with their typically cationic-binding receptor sites. Fluorine substitution on the benzyl ring can lower the pKa of a benzylic or neighboring amine by 0.5 to 1.0 pKa units. This reduction in basicity can increase the fraction of the neutral species available for membrane permeation, thereby improving bioavailability.[3]

Conformational Control and Target Binding

Beyond simple electronics, the C-F bond can engage in specific, favorable interactions within a protein binding pocket. While not a classical hydrogen bond donor, the electronegative fluorine can act as a weak hydrogen bond acceptor. [3]More significantly, it can participate in orthogonal multipolar interactions with carbonyl groups (C-F···C=O), which can be energetically favorable and contribute to binding affinity. [6][7]The introduction of a fluorobenzyl group can also enforce a specific molecular conformation that is preferred for binding, a strategy used to optimize structural properties and improve brain penetration. [2]

Section 2: Enhancing Metabolic Stability

A major challenge in drug development is preventing rapid metabolic breakdown, primarily by cytochrome P450 (CYP) enzymes in the liver. A metabolically labile compound will have a short half-life and poor bioavailability. The fluorobenzyl group is a highly effective tool for improving metabolic stability.

Blocking Cytochrome P450 (CYP) Mediated Oxidation

Aromatic hydroxylation is a common metabolic pathway. For a benzyl group, the para-position is often the most susceptible to oxidation by CYP enzymes. Placing a fluorine atom at this position effectively blocks this metabolic hotspot. The C-F bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol), making it highly resistant to enzymatic cleavage. [8]This strategy was famously used in the cholesterol absorption inhibitor ezetimibe to prevent oxidation of the phenyl rings. [9]This "metabolic blocking" can significantly increase a drug's half-life and systemic exposure, often leading to a lower required dose.

Caption: Fluorine as a metabolic shield on a benzyl ring.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a standardized method to compare the metabolic stability of a fluorobenzyl-containing compound against its non-fluorinated parent molecule using human liver microsomes (HLM).

Objective: To determine the rate of metabolic clearance (in vitro half-life, t½) of test compounds.

Materials:

-

Test compounds (fluorinated and non-fluorinated analogs), 10 mM stock in DMSO.

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

-

NADPH regenerating system (e.g., Corning Gentest™).

-

0.1 M Phosphate Buffer, pH 7.4.

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., 100 nM Tolbutamide).

-

96-well incubation plates and collection plates.

-

LC-MS/MS system.

Methodology:

-

Preparation of Incubation Mixture:

-

In a 96-well plate, prepare the incubation mixture by combining 0.1 M phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system according to the manufacturer's instructions.

-

Pre-warm the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add the test compound to the wells to initiate the reaction. The final substrate concentration should be low (e.g., 1 µM) to ensure first-order kinetics. The final DMSO concentration should be <0.5%.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) from the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a collection plate containing a 3-4 fold volume of ice-cold ACN with the internal standard (e.g., 150 µL). This precipitates the microsomal proteins and stops the enzymatic reaction.

-

-

Sample Processing:

-

Seal the collection plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear regression line (k).

-

Calculate the in vitro half-life using the formula: t½ = -0.693 / k .

-

A longer t½ for the fluorobenzyl analog compared to the non-fluorinated compound indicates improved metabolic stability. [10][11]

-

Section 3: The Fluorobenzyl Group as a PET Imaging Vector

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in neuroscience research and clinical diagnosis. [12]The choice of radionuclide is critical, and fluorine-18 (¹⁸F) is often considered the gold standard due to its favorable properties.

The Unique Advantages of Fluorine-18 (¹⁸F)

-

Optimal Half-Life: ¹⁸F has a half-life of 109.8 minutes, which is long enough to allow for complex radiosynthesis and purification, transport, and imaging of physiological processes over several hours, yet short enough to minimize the patient's radiation dose. [12]* Low Positron Energy: It emits a low-energy positron (0.64 MeV), resulting in a short travel distance in tissue before annihilation. This leads to higher resolution and sharper PET images compared to other radionuclides.

-

Well-Established Radiochemistry: The C-¹⁸F bond is strong, and methods for nucleophilic fluorination are robust and well-established, making the synthesis of ¹⁸F-labeled tracers routine in many facilities. [13][14] The fluorobenzyl group is an ideal carrier for the ¹⁸F isotope. It can often be substituted for a non-fluorinated benzyl group in a known CNS-active molecule without dramatically altering its biological activity, creating a specific imaging agent. [3]

Radiosynthesis of [¹⁸F]Fluorobenzyl Tracers

The most common method for preparing [¹⁸F]fluorobenzyl compounds is through nucleophilic substitution of a suitable precursor with cyclotron-produced [¹⁸F]fluoride.

Caption: General workflow for ¹⁸F-fluorobenzyl tracer synthesis.

Application in Neuroreceptor Imaging

The [¹⁸F]fluorobenzyl moiety has been successfully incorporated into a wide range of PET tracers to visualize and quantify neuroreceptors, transporters, and enzymes in the living human brain.

| PET Tracer | Target | Key Findings & Significance | Reference |

| [¹⁸F]Fluorobenzyl-Dexetimide (FDEX) | Muscarinic Acetylcholine Receptors (mAChR) | Shows high-quality brain images with uptake corresponding to known mAChR distribution. Useful for studying cognitive disorders like Alzheimer's and schizophrenia. | [15] |

| [¹⁸F]PipISB | Cannabinoid Type 1 (CB1) Receptors | Developed as a tracer for CB1 receptors, which are abundant in the CNS and involved in appetite, pain, and mood. | [13] |

| [¹⁸F]FMTP | Dopamine D₄ Receptors | Developed as a potential D₄ receptor-selective radioligand to investigate its role in schizophrenia, where D₄ receptors are implicated. | [16] |

| [¹⁸F]-meta-fluorobenzylguanidine (MFBG) | Norepinephrine Transporter (hNET) | An analog of MIBG used for imaging neuroendocrine tumors like neuroblastoma, offering superior image quality and faster acquisition. | [17][18] |

Table 2: Examples of [¹⁸F]Fluorobenzyl-based PET Tracers in Neuropharmacology.

Section 4: Structure-Activity Relationship (SAR) Case Studies

The ultimate test of the fluorobenzyl group's utility is its effect on biological activity. The following case studies illustrate how its incorporation has led to the development of potent and selective neuropharmacological agents.

Case Study: Cholinesterase Inhibitors for Alzheimer's Disease

Compound: Fluorobenzylcymserine (FBC) Target: Butyrylcholinesterase (BuChE)

In Alzheimer's disease, cognitive decline is associated with reduced levels of the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy. While many drugs target AChE, selective BuChE inhibition is an attractive alternative that may offer cognitive benefits with fewer side effects. [19] Fluorobenzylcymserine (FBC) was designed as a selective BuChE inhibitor. Molecular docking and kinetic analyses revealed that FBC is a potent, mixed-type inhibitor of human BuChE, with an IC₅₀ in the low nanomolar range. [19]The fluorobenzyl group is critical for this activity, likely fitting into a specific sub-pocket of the enzyme's active site, contributing to both the potency and selectivity of the compound. This makes FBC an interesting drug candidate for Alzheimer's disease. [19]

Case Study: Anticonvulsant Agents

Compound: GM-90432 (4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one) Indication: Epilepsy

Epilepsy is a neurological disorder characterized by spontaneous seizures. In a large-scale screen for new anti-epileptic agents, GM-90432 was identified as a novel and effective compound in both zebrafish and mouse models of seizures. [20][21]Neurochemical profiling in a zebrafish model showed that GM-90432 exerts its anti-epileptic effects through multiple mechanisms. It modulated the levels of key neurotransmitters (upregulating serotonin, downregulating GABA) and neurosteroids (upregulating allopregnanolone). [21][22]The 4-(2-chloro-4-fluorobenzyl) substituent is a key structural feature. The specific di-halogenation pattern on the benzyl ring likely optimizes the molecule's interaction with its biological targets, contributing to its potent anticonvulsant activity.

Experimental Protocol: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a novel fluorobenzyl-containing test compound for a specific CNS receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO cells transfected with human Dopamine D₂ receptor).

-

Radioligand with high affinity and specificity for the target (e.g., [³H]Spiperone for D₂ receptors).

-

Test compound (fluorobenzyl derivative) and a known reference compound (e.g., Haloperidol).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation cocktail and a microplate scintillation counter.

Methodology:

-

Plate Setup:

-

Design a 96-well plate map including wells for Total Binding (radioligand only), Non-Specific Binding (NSB, radioligand + high concentration of reference compound), and competition wells with serial dilutions of the test compound and reference compound.

-

-

Assay Incubation:

-

To each well, add the assay buffer.

-

Add the appropriate concentration of the test compound or reference compound.

-

Add the cell membrane preparation (amount determined by prior optimization).

-

Initiate the binding reaction by adding the radioligand at a concentration near its Kd value.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Harvesting:

-

Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.

-

-

Counting:

-

Allow the filter mats to dry completely.

-

Add scintillation cocktail to each well.

-

Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

For the competition wells, convert CPM to a percentage of specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions